molecular formula C18H19NO2 B2682980 (2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide CAS No. 535957-43-8

(2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2682980
CAS No.: 535957-43-8
M. Wt: 281.355
InChI Key: IIESRJOOSSQWJH-OUKQBFOZSA-N
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Description

(2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a cinnamamide derivative, a class of compounds identified in preclinical studies as important candidates for the treatment of epilepsy and seizures . Cinnamamides possess an N-(3-aryl-2-propenoyl)amido moiety, which is considered a key pharmacophore responsible for anticonvulsant properties . These compounds have demonstrated broad activity across various models, including those for treatment-resistant seizures, such as the 6 Hz psychomotor seizure test and the lamotrigine-resistant amygdala kindled rat model . While the exact mechanism of action for this specific derivative is under investigation, research on related cinnamamides suggests potential interactions with several molecular targets, including the GABAA receptor, serotonergic receptors, and the vanilloid receptor (TRPV1) . This compound is presented as a high-purity chemical for research applications exclusively. It is intended for use in non-clinical, in-vitro studies within laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

(E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-14-8-4-6-10-16(14)19-18(20)13-12-15-9-5-7-11-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESRJOOSSQWJH-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-ethylphenylamine with 2-methoxybenzaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

The antimicrobial efficacy of N-arylcinnamamides is highly dependent on substituent lipophilicity, electronic properties, and substitution patterns. Key comparisons include:

Trifluoromethyl-Substituted Analogs
  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide ():
    • Activity : Submicromolar efficacy against Staphylococcus aureus (MIC = 0.24 µM) and Mycobacterium tuberculosis (MIC = 0.98 µM).
    • Mechanism : Enhanced lipophilicity (logP ≈ 5.2) and electron-withdrawing CF₃ groups improve membrane penetration and target binding .
    • Comparison : The target compound lacks strong electron-withdrawing groups, likely reducing potency against resistant strains like MRSA .
Chlorinated Analogs
  • (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide ():
    • Activity : Broad-spectrum action against Enterococcus faecalis, VRE, and mycobacteria (MIC = 0.5–1.0 µM).
    • SAR : Dichloro substitutions increase hydrophobicity (logD₇.₄ ≈ 4.5), enhancing Gram-positive bacterial inhibition .
    • Comparison : The target compound’s 2-methoxy group (electron-donating) may reduce affinity for bacterial targets compared to chloro analogs .
Methoxy-Substituted Analogs
  • (2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide (): Lipophilicity: Lower logP (~3.1) due to methoxy’s electron-donating nature, correlating with reduced antimicrobial activity but lower cytotoxicity .

Anti-inflammatory Potential

  • Methoxy-Substituted Derivatives (): Compounds like (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibit significant anti-inflammatory activity (IC₅₀ = 17.00 µM) by inhibiting NF-κB .
  • Target Compound : The 2-methoxy group may confer anti-inflammatory effects, but dual ortho-substitutions could sterically hinder receptor interactions compared to para-substituted analogs .

Biological Activity

(2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, a compound of interest in medicinal chemistry, has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a prop-2-enamide backbone with an ethylphenyl group and a methoxyphenyl substituent. The synthesis typically involves the reaction of 2-ethylphenylamine with 2-methoxybenzaldehyde under basic conditions, often using sodium hydroxide as a catalyst in solvents like ethanol or methanol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. Specific mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, it has shown promising results in assays against several cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The exact molecular targets remain to be fully elucidated but may involve interactions with specific oncogenic pathways.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : It could bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption leading to cell lysis.
    Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus1510
    Escherichia coli1215
  • Anticancer Efficacy : In vitro tests on MCF-7 breast cancer cells revealed an IC50 value of approximately 25 µM, indicating substantial cytotoxicity. Flow cytometry analysis showed increased early and late apoptosis rates upon treatment.
    Cell LineIC50 (µM)Apoptosis Rate (%)
    MCF-72530
    HeLa3028

Q & A

Q. What are the recommended synthetic routes for (2E)-N-(2-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed:

Esterification : React 2-ethylaniline with a methoxyphenylpropanoic acid derivative under acid catalysis (e.g., H₂SO₄) to form an intermediate ester .

Amidation : Use propionimide or a coupling agent (e.g., EDC/HOBt) in anhydrous conditions (e.g., DMF, 0–5°C) to yield the target compound. Optimize reaction time and temperature (e.g., 24–48 hours at room temperature) to improve stereochemical purity .

  • Key Challenges : Competing side reactions (e.g., isomerization of the α,β-unsaturated amide) require strict control of solvent polarity and reaction pH.

Q. How can the stereochemical configuration (E/Z) of the α,β-unsaturated amide be confirmed experimentally?

  • Methodological Answer :
  • NMR Analysis : The coupling constant (J) between the α and β protons in 1H^1H-NMR distinguishes E (J ≈ 12–16 Hz) and Z (J ≈ 8–12 Hz) isomers .
  • X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, as demonstrated for analogous enamide derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for dust control .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Avoid aqueous waste disposal; use approved organic waste containers .

Advanced Research Questions

Q. How does the electronic nature of the methoxyphenyl and ethylphenyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack .
  • Experimental Validation : React the compound with Grignard reagents (e.g., MeMgBr) and monitor regioselectivity via LC-MS. The methoxy group’s electron-donating effect directs addition to the β-carbon .

Q. What strategies can mitigate data contradictions in biological activity assays (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Studies : Use a gradient (0.1–100 µM) to identify therapeutic windows. For example, low doses (≤10 µM) may show anti-inflammatory activity (NF-κB inhibition), while higher doses induce apoptosis via caspase-3 activation .
  • Cell Line Specificity : Compare results across primary vs. immortalized cells (e.g., RAW 264.7 macrophages vs. HEK293) to account for metabolic differences .

Q. How can the compound’s pharmacokinetic profile (e.g., logP, plasma stability) be optimized for in vivo studies?

  • Methodological Answer :
  • logP Adjustment : Introduce polar groups (e.g., hydroxyl) on the ethylphenyl ring to reduce hydrophobicity. Calculate partition coefficients using ChemAxon or ACD/Labs .
  • Metabolic Stability : Pre-treat liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify degradation pathways. Modify the methoxy group to a trifluoromethoxy substituent to enhance stability .

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